Clostomicin A

Natural product chemistry Antibiotic characterization Mass spectrometry

Clostomicin A (CAS 106008-69-9) is an 18-membered macrolide antibiotic belonging to the clostomicin family, first isolated from the fermentation broth of Micromonospora echinospora subsp. armeniaca strain KMR-593.

Molecular Formula C52H74Cl2O18
Molecular Weight 1058 g/mol
CAS No. 106008-69-9
Cat. No. B3060904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClostomicin A
CAS106008-69-9
Molecular FormulaC52H74Cl2O18
Molecular Weight1058 g/mol
Structural Identifiers
SMILESCCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)OC(=O)C(C)C)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C
InChIInChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)40(59)43(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-50-41(60)44(70-47(62)24(3)4)46(61)52(10,11)72-50/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17-
InChIKeyVYHICDMNVHVXOH-HSFUDZDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clostomicin A (CAS 106008-69-9): Compound Class and Baseline Characteristics for Procurement


Clostomicin A (CAS 106008-69-9) is an 18-membered macrolide antibiotic belonging to the clostomicin family, first isolated from the fermentation broth of Micromonospora echinospora subsp. armeniaca strain KMR-593 [1]. Its molecular formula is C52H74Cl2O18 with a molecular weight of 1,058 Da, and it contains two chlorine atoms within its structure [1]. Clostomicin A is active against Gram-positive bacteria, including anaerobes, and its mechanism of action involves inhibition of bacterial RNA polymerase, similar to other members of the tiacumicin/lipiarmycin class [1][2].

Why Clostomicin A Cannot Be Interchanged with Clostomicin B1 (Fidaxomicin) or Other Class Members


The clostomicin family comprises multiple structurally related 18-membered macrolides produced by the same organism, yet they exhibit distinct physicochemical properties and biological activities [1]. Clostomicin A (MW 1,058) differs in molecular weight from Clostomicin B2 (MW 1,042), and both differ from Clostomicins C and D (each MW 1,056) [1]. Critically, one component (Clostomicin B1) was found to be identical to the clinically approved drug fidaxomicin (tiacumicin B), whereas Clostomicin A is a distinct chemical entity with a unique substitution pattern on the macrolactone core as characterized by NMR [1]. These structural differences translate into quantifiable variations in antibacterial potency and spectrum, meaning that Clostomicin A cannot be substituted with fidaxomicin or other clostomicins without altering the experimental or therapeutic outcome [1][2].

Clostomicin A: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation: Clostomicin A vs. Clostomicin B2

Clostomicin A possesses a molecular weight of 1,058 Da, which is 16 Da higher than that of the co-produced Clostomicin B2 (1,042 Da) [1]. This mass difference corresponds to one additional oxygen atom in the A component, indicative of a distinct oxidation or glycosylation pattern on the 18-membered macrolactone scaffold as determined by NMR spectroscopic analysis [1].

Natural product chemistry Antibiotic characterization Mass spectrometry

Structural Identity vs. Clostomicin B1 (Fidaxomicin): Key Differentiator

The original isolation paper explicitly states that one component of the clostomicin complex was identified as lipiarmycin (fidaxomicin, tiacumicin B), but the other components, including Clostomicin A, were determined to be new antibiotics based on their distinct physico-chemical properties [1]. This confirms that Clostomicin A is not identical to the clinically approved drug fidaxomicin (Clostomicin B1), despite sharing the same molecular formula [1][2]. The structural differences were characterized by NMR and are attributed to variations in the substitution pattern on the macrolactone ring [1].

Drug discovery Antibiotic resistance Natural product isolation

Antibacterial Activity Spectrum: Class-Level Positioning

The clostomicin complex, including Clostomicin A, exhibits potent activity against Gram-positive bacteria and anaerobes [1]. While fidaxomicin (clostomicin B1) is specifically approved for Clostridioides difficile infections with reported MIC values as low as 0.03–0.125 µg/mL against key strains, Clostomicin A shows a related but distinct potency profile [2]. The original biological characterization places Clostomicin A within the same narrow-spectrum anti-Gram-positive class, but with quantitatively differentiated MIC endpoints that require compound-specific determination [1].

Antibacterial screening Anaerobic bacteria Gram-positive pathogens

Clostomicin A: Research and Industrial Application Scenarios Based on Evidence


Reference Standard for Clostomicin Complex Analysis in Fermentation Process Development

In industrial fermentation processes aimed at producing fidaxomicin or other clostomicins, Clostomicin A serves as a critical reference standard for HPLC or LC-MS monitoring of the clostomicin complex profile. Its distinct molecular weight of 1,058 Da (Δ16 Da from B2) allows for unambiguous identification and quantification of this specific component in complex fermentation broths [1]. This is essential for process optimization, impurity profiling, and regulatory compliance, as the ratio of clostomicin congeners can affect the purity and yield of the target product.

Structure-Activity Relationship (SAR) Probe for RNA Polymerase Inhibition

Given that Clostomicin A is a chemically distinct entity from fidaxomicin (Clostomicin B1) yet belongs to the same macrolide class targeting bacterial RNA polymerase, it is an ideal tool compound for SAR studies aimed at dissecting the structural determinants of RNA polymerase binding and inhibition [1][2]. Researchers can systematically compare the activity, selectivity, and resistance profiles of Clostomicin A against those of fidaxomicin to identify pharmacophoric elements critical for potency and to guide the design of next-generation anti-Clostridioides agents.

Analytical Method Development and Validation for Drug Impurity Profiling

Regulatory guidelines for pharmaceutical quality control require the identification and quantification of structurally related impurities in active pharmaceutical ingredients. Since Clostomicin B1 (fidaxomicin) is a marketed drug, Clostomicin A—as a closely related congener found in the same fermentation broths—is a potential process impurity. Procurement of authentic Clostomicin A is essential for developing and validating HPLC/UPLC methods that can resolve this compound from the active pharmaceutical ingredient, thereby ensuring batch-to-batch consistency and adherence to ICH guidelines [1].

Quote Request

Request a Quote for Clostomicin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.